molecular formula C18H16ClNO4S B13370599 2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate

2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate

Cat. No.: B13370599
M. Wt: 377.8 g/mol
InChI Key: LAOCGEOADJVNDA-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 5-chloro-2-ethoxybenzenesulfonate

InChI

InChI=1S/C18H16ClNO4S/c1-3-23-15-10-9-14(19)11-17(15)25(21,22)24-16-6-4-5-13-8-7-12(2)20-18(13)16/h4-11H,3H2,1-2H3

InChI Key

LAOCGEOADJVNDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . The quinoline core is then further functionalized to introduce the 2-methyl and 8-quinolinyl groups.

The next step involves the sulfonation of the quinoline derivative to introduce the 5-chloro-2-ethoxybenzenesulfonate group. This can be achieved using chlorosulfonic acid and subsequent reaction with 2-ethoxybenzene .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom in the sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline core can also intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Shares the quinoline core but lacks the sulfonate group.

    8-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 8-position.

    Quinoline N-oxide: An oxidized form of quinoline.

Uniqueness

2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate is unique due to the presence of both the quinoline core and the sulfonate group, which confer distinct chemical properties and biological activities. This combination makes it a versatile compound for various applications in research and industry .

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